Tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a difluoromethyl group, and a 4-oxopiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone under suitable reaction conditions.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride or tert-butyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Halogenating agents such as thionyl chloride or alkylating agents like methyl iodide can be employed.
Major Products:
Oxidation Products: Oxo derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives with hydroxyl groups.
Substitution Products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
Tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: It can be used in studies investigating the effects of difluoromethyl and tert-butyl groups on biological activity and molecular interactions.
Industrial Applications: The compound may find use in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the tert-butyl group can influence its steric properties. These features can affect the compound’s binding affinity to target proteins, enzymes, or receptors, leading to its biological effects.
Comparison with Similar Compounds
Tert-butyl 2-(trifluoromethyl)-4-oxopiperidine-1-carboxylate: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
Tert-butyl 2-(methyl)-4-oxopiperidine-1-carboxylate: Similar structure with a methyl group instead of a difluoromethyl group.
Tert-butyl 2-(chloromethyl)-4-oxopiperidine-1-carboxylate: Similar structure with a chloromethyl group instead of a difluoromethyl group.
Uniqueness: Tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO3/c1-11(2,3)17-10(16)14-5-4-7(15)6-8(14)9(12)13/h8-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJDMPSJVNBKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164007 | |
Record name | 1,1-Dimethylethyl 2-(difluoromethyl)-4-oxo-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362705-39-3 | |
Record name | 1,1-Dimethylethyl 2-(difluoromethyl)-4-oxo-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362705-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-(difluoromethyl)-4-oxo-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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